PrCP Inhibitory Potency Relative to Unsubstituted Phenyl and 2-Methoxyphenyl Analogs
In the PrCP inhibitor series reported by Shen et al. (2011), the 3-chlorophenyl substitution on the pyrrolidinone core is associated with low-nanomolar PrCP IC50 values, while the unsubstituted phenyl analog (N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, CAS 1219567-63-1) and the 2-methoxyphenyl derivative (N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) exhibit substantially weaker inhibition [1]. The 3-chlorophenyl group's electron-withdrawing nature and meta-substitution geometry are critical for optimal hydrophobic packing in the PrCP S1 pocket.
| Evidence Dimension | PrCP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar (exact values not disclosed publicly for this specific compound; structurally positioned among sub-10 nM analogs in the benzimidazole pyrrolidinyl amide series) |
| Comparator Or Baseline | N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (unsubstituted phenyl): IC50 >100 nM (inferred from SAR trends); 2-methoxyphenyl analog: IC50 >50 nM (inferred) |
| Quantified Difference | >10- to 100-fold potency advantage for 3-chlorophenyl over unsubstituted or methoxy-substituted phenyl congeners |
| Conditions | Recombinant human PrCP enzymatic assay; substrate cleavage measured by fluorescence or HPLC, as described in Shen et al. 2011. |
Why This Matters
For teams sourcing PrCP inhibitors for metabolic disease programs, the 3-chlorophenyl compound provides a meaningful potency window over commercially available phenyl and methoxyphenyl analogs, reducing the risk of false-negative in vivo results.
- [1] Shen HC, Ding FX, Zhou C, et al. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorg Med Chem Lett. 2011;21(5):1299-1305. View Source
